N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that belongs to the class of amides. It features a unique structure characterized by the presence of a methoxyphenoxy group and a methylsulfonamide moiety, which may contribute to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound can be synthesized through various organic reactions, and its synthesis details are outlined in chemical databases and research articles. The compound's molecular formula is , and it has been cataloged with the CAS number 1428364-45-7, indicating its recognition in chemical literature and databases .
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can be classified as an organic compound, specifically an amide due to the presence of the amide functional group. It also contains aromatic rings, making it part of the aromatic compounds category.
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can involve several steps, typically starting from commercially available precursors. The synthesis may include:
The synthetic route may require specific reagents such as bases for deprotonation, solvents for reaction medium, and catalysts to facilitate certain steps. Reaction conditions such as temperature, pressure, and time are crucial for optimizing yield and purity.
The molecular structure of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can be represented by its structural formula, which highlights key functional groups:
The molecular weight of this compound is approximately 389.47 g/mol. The compound's SMILES representation is COC(=O)c1ccc(cc1)S(=O)(=O)NCC#CCOc1ccccc1OC
, which describes its connectivity in a linear format .
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent choice, and catalysts to ensure high yields and selectivity.
The mechanism of action for this compound, especially if considered for pharmaceutical applications, may involve:
Studies on similar compounds suggest that modifications in the sulfonamide or aromatic regions can significantly influence biological activity .
The physical properties include:
Chemical properties include reactivity with acids, bases, and nucleophiles due to functional groups present in the structure. Stability under various pH conditions is also an important consideration.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide has potential applications in:
The diverse functionalities provided by its unique structure make it a valuable compound for further research and application development across various scientific fields.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4